molecular formula C17H21N3O2S B10833648 Isoquinoline sulfonyl derivative 3

Isoquinoline sulfonyl derivative 3

Cat. No.: B10833648
M. Wt: 331.4 g/mol
InChI Key: WDKSGCASJPRCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline sulfonyl derivative 3 is a compound belonging to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields. Isoquinoline itself is a nitrogen-containing heterocyclic compound, and the addition of a sulfonyl group enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific research areas .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline sulfonyl derivative 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Isoquinoline sulfonyl derivative 3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of isoquinoline sulfonyl derivative 3 involves its interaction with specific molecular targets, such as DNA gyrase in bacteria. This interaction inhibits the enzyme’s activity, leading to antibacterial effects. The compound occupies an allosteric, hydrophobic pocket in the GyrA subunit, which is distinct from other gyrase inhibitors .

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

5-(2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-1-ylsulfonyl)-4-methylisoquinoline

InChI

InChI=1S/C17H21N3O2S/c1-12-10-18-11-13-4-2-6-16(17(12)13)23(21,22)20-9-7-14-15(20)5-3-8-19-14/h2,4,6,10-11,14-15,19H,3,5,7-9H2,1H3

InChI Key

WDKSGCASJPRCLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N3CCC4C3CCCN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.